molecular formula C20H17N3O B8761856 N-(2-phenylethyl)-9H-beta-carboline-3-carboxamide CAS No. 78538-75-7

N-(2-phenylethyl)-9H-beta-carboline-3-carboxamide

Cat. No. B8761856
M. Wt: 315.4 g/mol
InChI Key: GISJKULBPFTPDV-UHFFFAOYSA-N
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Patent
US05010077

Procedure details

2 g of ethyl β-carbolin-3-carboxylate and 5 g of β-phenethylamine are heated for 2 hours at 196° C. The cooled, partly crystallized mixture is treated with hot water which is decanted. The residue is recrystallized from xylene to form β-carbolin-3-carboxylic acid (2-phenylethyl)amide (2.5 g) of a melting point of 297°-298° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[C:3]([C:14]([O:16]CC)=O)[N:2]=1.[CH:19]1[CH:24]=[CH:23][C:22]([CH2:25][CH2:26][NH2:27])=[CH:21][CH:20]=1>O>[C:22]1([CH2:25][CH2:26][NH:27][C:14]([C:3]2[N:2]=[CH:1][C:13]3[NH:12][C:11]4[C:6]([C:5]=3[CH:4]=2)=[CH:7][CH:8]=[CH:9][CH:10]=4)=[O:16])[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=NC(=CC=2C3=CC=CC=C3NC12)C(=O)OCC
Name
Quantity
5 g
Type
reactant
Smiles
C1=CC=C(C=C1)CCN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is decanted
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from xylene

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCNC(=O)C=1N=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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